molecular formula C12H13N5 B5300853 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine

2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine

Katalognummer B5300853
Molekulargewicht: 227.27 g/mol
InChI-Schlüssel: ZCLQYUGMHNIGOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It was first synthesized by AstraZeneca in 2011 and has been approved by the US Food and Drug Administration (FDA) for the treatment of metastatic NSCLC that harbors the T790M mutation.

Wirkmechanismus

AZD-9291 selectively inhibits the activity of mutant forms of 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine that contain the T790M mutation, while sparing wild-type 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine. This is achieved by binding to a specific pocket in the kinase domain of the mutant receptor, which is not present in the wild-type receptor. By inhibiting the activity of the mutant receptor, AZD-9291 blocks the downstream signaling pathways that are responsible for promoting tumor growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, AZD-9291 has been shown to inhibit the growth of tumor cells that harbor the T790M mutation, both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in these cells. In clinical trials, AZD-9291 has demonstrated significant activity against T790M-positive NSCLC, with response rates ranging from 51% to 61%.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using AZD-9291 in lab experiments include its high potency and selectivity for mutant 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, its favorable safety profile, and its ability to overcome resistance to first-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs. However, there are also some limitations to using AZD-9291 in lab experiments, such as the need to use cell lines or patient-derived xenograft models that harbor the T790M mutation, and the potential for off-target effects on other kinases.

Zukünftige Richtungen

There are several potential future directions for the development of AZD-9291 and other third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs. These include:
1. Combination therapy with other targeted agents or chemotherapy to improve response rates and overcome resistance.
2. Development of biomarkers to predict response to therapy and monitor treatment efficacy.
3. Investigation of the use of third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs in other types of cancer that harbor 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine mutations, such as head and neck cancer.
4. Development of next-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs that target additional mutations or resistance mechanisms.
5. Investigation of the use of third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs in the adjuvant setting, to prevent recurrence of NSCLC after surgical resection.
In conclusion, AZD-9291 is a promising third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKI that has shown significant activity against T790M-positive NSCLC. Its high potency and selectivity for mutant 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, as well as its favorable safety profile, make it an attractive option for the treatment of advanced NSCLC. Further research is needed to fully understand its mechanism of action, identify biomarkers to predict response, and explore its potential in combination with other agents or in other types of cancer.

Synthesemethoden

The synthesis of AZD-9291 involves a multistep process that starts with the reaction of 2-chloro-5-nitropyridine with 2-aminopyridine to form 2-(2-pyridinyl)pyrimidine-5-nitro. This intermediate is then reacted with (S)-1-(1-aminoethyl)azetidine-3-carboxylic acid to form the key intermediate 2-[3-(2-pyridinyl)-1-azetidinyl]pyrimidine-4-amine. Finally, this intermediate is treated with trifluoroacetic acid to give the desired product, AZD-9291.

Wissenschaftliche Forschungsanwendungen

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant activity against tumors that harbor the T790M mutation, which is a common mechanism of resistance to first-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs such as erlotinib and gefitinib. AZD-9291 has also demonstrated a favorable safety profile and has shown promising results in patients with advanced NSCLC.

Eigenschaften

IUPAC Name

2-(3-pyridin-2-ylazetidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11-4-6-15-12(16-11)17-7-9(8-17)10-3-1-2-5-14-10/h1-6,9H,7-8H2,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLQYUGMHNIGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=N2)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Pyridinyl)-1-azetidinyl]-4-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.